molecular formula C9H13N3O2S B11739115 N'-[(dimethylamino)methylidene]benzenesulfonohydrazide

N'-[(dimethylamino)methylidene]benzenesulfonohydrazide

Cat. No.: B11739115
M. Wt: 227.29 g/mol
InChI Key: XGXZGTOFLKZQHB-UHFFFAOYSA-N
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Description

N’-[(dimethylamino)methylidene]benzenesulfonohydrazide is an organic compound with the chemical formula C9H13N3O2S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dimethylamino group and a benzenesulfonohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-[(dimethylamino)methylidene]benzenesulfonohydrazide can be synthesized through a condensation reaction between benzenesulfonylhydrazine and dimethylformamide dimethyl acetal. The reaction typically occurs under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of N’-[(dimethylamino)methylidene]benzenesulfonohydrazide involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters. The final product is subjected to rigorous quality control to ensure it meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N’-[(dimethylamino)methylidene]benzenesulfonohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products

The major products formed from these reactions include sulfonyl derivatives, amines, and substituted hydrazides. These products have various applications in different fields, including pharmaceuticals and materials science .

Scientific Research Applications

N’-[(dimethylamino)methylidene]benzenesulfonohydrazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(dimethylamino)methylidene]benzenesulfonohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]methoxycarbohydrazide
  • N,N-dimethylenamino ketones

Uniqueness

N’-[(dimethylamino)methylidene]benzenesulfonohydrazide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits higher stability and selectivity in its interactions with molecular targets, making it a valuable compound in various applications.

Properties

Molecular Formula

C9H13N3O2S

Molecular Weight

227.29 g/mol

IUPAC Name

N'-(benzenesulfonamido)-N,N-dimethylmethanimidamide

InChI

InChI=1S/C9H13N3O2S/c1-12(2)8-10-11-15(13,14)9-6-4-3-5-7-9/h3-8,11H,1-2H3

InChI Key

XGXZGTOFLKZQHB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NNS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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